molecular formula C24H30 B12548665 Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl- CAS No. 142141-89-7

Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl-

Cat. No.: B12548665
CAS No.: 142141-89-7
M. Wt: 318.5 g/mol
InChI Key: LSPBYBHRLXQGJX-UHFFFAOYSA-N
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Description

Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two tert-butyl groups and two methyl groups attached to the anthracene core. The molecular formula of this compound is C22H26, and it has a molecular weight of 290.44 g/mol .

Chemical Reactions Analysis

Types of Reactions

Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracenes, quinones, and dihydroanthracene derivatives .

Scientific Research Applications

Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological macromolecules.

    Industry: It is used in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. It can also interact with enzymes and other proteins, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene, 3,6-bis(1,1-dimethylethyl)-: Similar in structure but differs in the arrangement of the aromatic rings.

    Anthracene, 9,10-dimethyl-: Lacks the tert-butyl groups, leading to different chemical properties.

    Anthracene, 2,6-bis(1,1-dimethylethyl)-: Similar but with tert-butyl groups in different positions.

Uniqueness

Anthracene, 3,6-bis(1,1-dimethylethyl)-1,8-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications, such as in the development of organic semiconductors and advanced materials .

Properties

CAS No.

142141-89-7

Molecular Formula

C24H30

Molecular Weight

318.5 g/mol

IUPAC Name

3,6-ditert-butyl-1,8-dimethylanthracene

InChI

InChI=1S/C24H30/c1-15-9-19(23(3,4)5)12-17-11-18-13-20(24(6,7)8)10-16(2)22(18)14-21(15)17/h9-14H,1-8H3

InChI Key

LSPBYBHRLXQGJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC3=C(C=C12)C(=CC(=C3)C(C)(C)C)C)C(C)(C)C

Origin of Product

United States

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